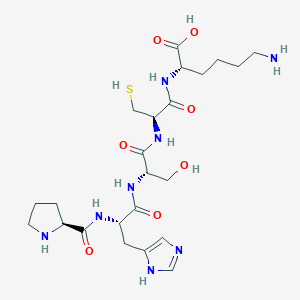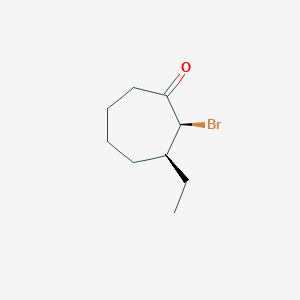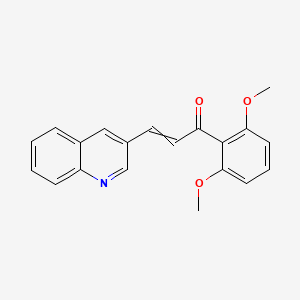
7,8-Dimethyl-2-propyl-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethyl-2-propyl-4-quinolinol is a chemical compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . It belongs to the class of quinolinol derivatives, which are known for their diverse biological and pharmaceutical activities . This compound is characterized by its unique structure, which includes a quinoline ring substituted with dimethyl and propyl groups.
Méthodes De Préparation
The synthesis of 7,8-Dimethyl-2-propyl-4-quinolinol can be achieved through various synthetic routes. One common method involves the reaction of quinoline derivatives with appropriate alkylating agents under controlled conditions . For instance, the reaction of 4-hydroxyquinoline with dimethyl sulfate and propyl bromide in the presence of a base such as potassium carbonate can yield the desired product. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
7,8-Dimethyl-2-propyl-4-quinolinol undergoes several types of chemical reactions, including:
Applications De Recherche Scientifique
7,8-Dimethyl-2-propyl-4-quinolinol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 7,8-Dimethyl-2-propyl-4-quinolinol involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . Additionally, this compound can interfere with the replication of microbial DNA, leading to its antimicrobial effects . The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of organism being studied .
Comparaison Avec Des Composés Similaires
7,8-Dimethyl-2-propyl-4-quinolinol can be compared with other similar compounds, such as:
4-Hydroxyquinoline: A parent compound with a simpler structure, known for its antimicrobial properties.
2,4-Dihydroxyquinoline: Another derivative with additional hydroxyl groups, exhibiting different biological activities.
Quinoline: The basic structure from which many derivatives, including this compound, are synthesized.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Propriétés
Numéro CAS |
1070880-05-5 |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
7,8-dimethyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H17NO/c1-4-5-11-8-13(16)12-7-6-9(2)10(3)14(12)15-11/h6-8H,4-5H2,1-3H3,(H,15,16) |
Clé InChI |
AAQVDNPROPYIJG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)C2=C(N1)C(=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15172137.png)
![tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate](/img/structure/B15172145.png)
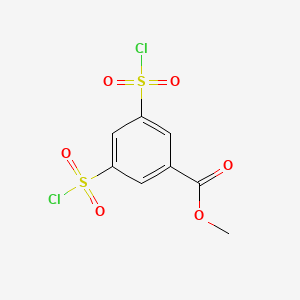
![1,1'-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol)](/img/structure/B15172151.png)
![1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester](/img/structure/B15172159.png)
methanone](/img/structure/B15172163.png)
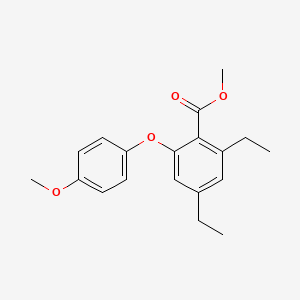
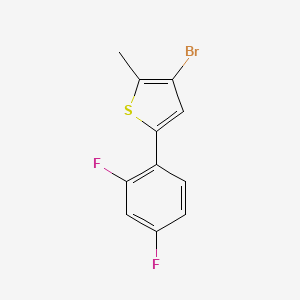
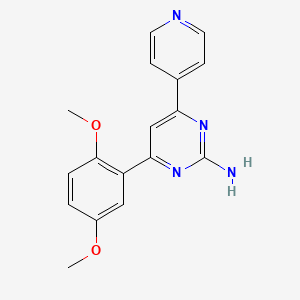
![(10S,11R,15S,16R)-16-benzoyl-5-chloro-8-methyl-13-naphthalen-2-yl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B15172186.png)

